

photophysical properties of 9,10-Di(p-carboxyphenyl)anthracene

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Compound of Interest

Compound Name: 9,10-Di(p-carboxyphenyl)anthracene

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An In-Depth Technical Guide to the Photophysical Properties of **9,10-Di(p-carboxyphenyl)anthracene**

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Abstract

9,10-Di(p-carboxyphenyl)anthracene (DCPA) is a highly fluorescent organic compound that has garnered significant attention within the scientific community. Its rigid, planar anthracene core, functionalized with carboxyphenyl groups at the 9 and 10 positions, imparts a unique combination of photophysical and chemical properties. This guide provides a comprehensive exploration of the synthesis, structural characteristics, and core photophysical parameters of DCPA, including its absorption, emission, quantum yield, and fluorescence lifetime. We delve into the critical factors that modulate these properties, such as solvent polarity and pH, which are fundamental to its application. Furthermore, this document outlines detailed experimental protocols for its characterization and discusses its utility as a fluorescent probe, photosensitizer, and a foundational building block for advanced materials like Metal-Organic Frameworks (MOFs). This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of this versatile fluorophore.

Introduction to 9,10-Di(p-carboxyphenyl)anthracene (DCPA)

9,10-Di(p-carboxyphenyl)anthracene, with the chemical formula $C_{28}H_{18}O_4$ and a molecular weight of 418.44 g/mol, is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH).[1] The core of the molecule consists of three fused benzene rings, forming a planar and aromatic anthracene system. This core is responsible for its intrinsic fluorescence.[2] The key functional features are the two para-carboxyphenyl groups attached at the 9 and 10 positions of the anthracene scaffold. These substituents are crucial as they enhance solubility in various solvents and provide reactive sites for further chemical modification or coordination.[1]

The unique electronic and structural properties of DCPA make it a valuable tool in various scientific domains. Its strong luminescence is exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The carboxylic acid moieties can coordinate with metal ions, making DCPA an excellent ligand for synthesizing metal-organic frameworks (MOFs) used in catalysis and gas storage.[1] Moreover, its responsive fluorescence to environmental changes makes it a powerful probe for sensing applications.[1][2]

Synthesis and Structural Characteristics

The synthesis of DCPA can be achieved through several routes. A common method is a direct synthesis involving the reaction of anthracene with p-carboxybenzaldehyde in an acidic medium, followed by an oxidation step to yield the final product.[1] Alternatively, multi-step synthetic approaches can be employed, which involve creating functionalized anthracene intermediates before introducing the carboxyphenyl groups.[1] A prevalent route involves the hydrolysis of the corresponding ester, such as dimethyl-4,4'-(anthracene-9,10-diyl)-dibenzoate, using a base like potassium hydroxide.[3]

Structurally, single-crystal X-ray diffraction has revealed that DCPA crystallizes in a monoclinic system with the space group $P2_1/c$. [1] The molecule's geometry is characterized by the planar anthracene core, with the carboxyphenyl groups twisted relative to this plane. This steric hindrance between the substituents and the anthracene protons influences the molecule's overall conformation and electronic conjugation, which in turn affects its photophysical properties.[4][5]

Core Photophysical Properties of DCPA

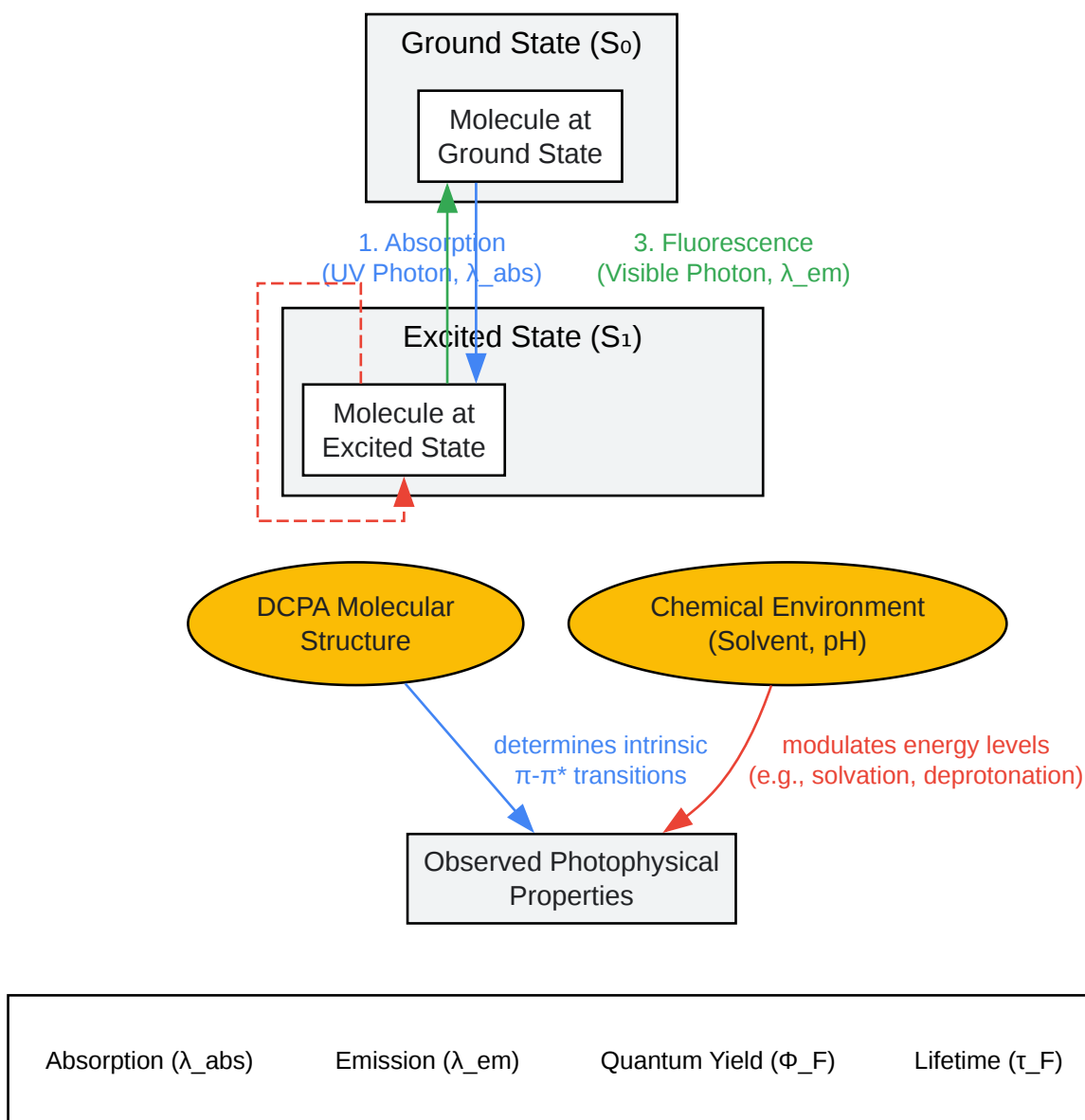
The interaction of DCPA with light is governed by the electronic structure of its anthracene core. The π - π^* transitions within this aromatic system are responsible for its characteristic absorption and emission profiles.

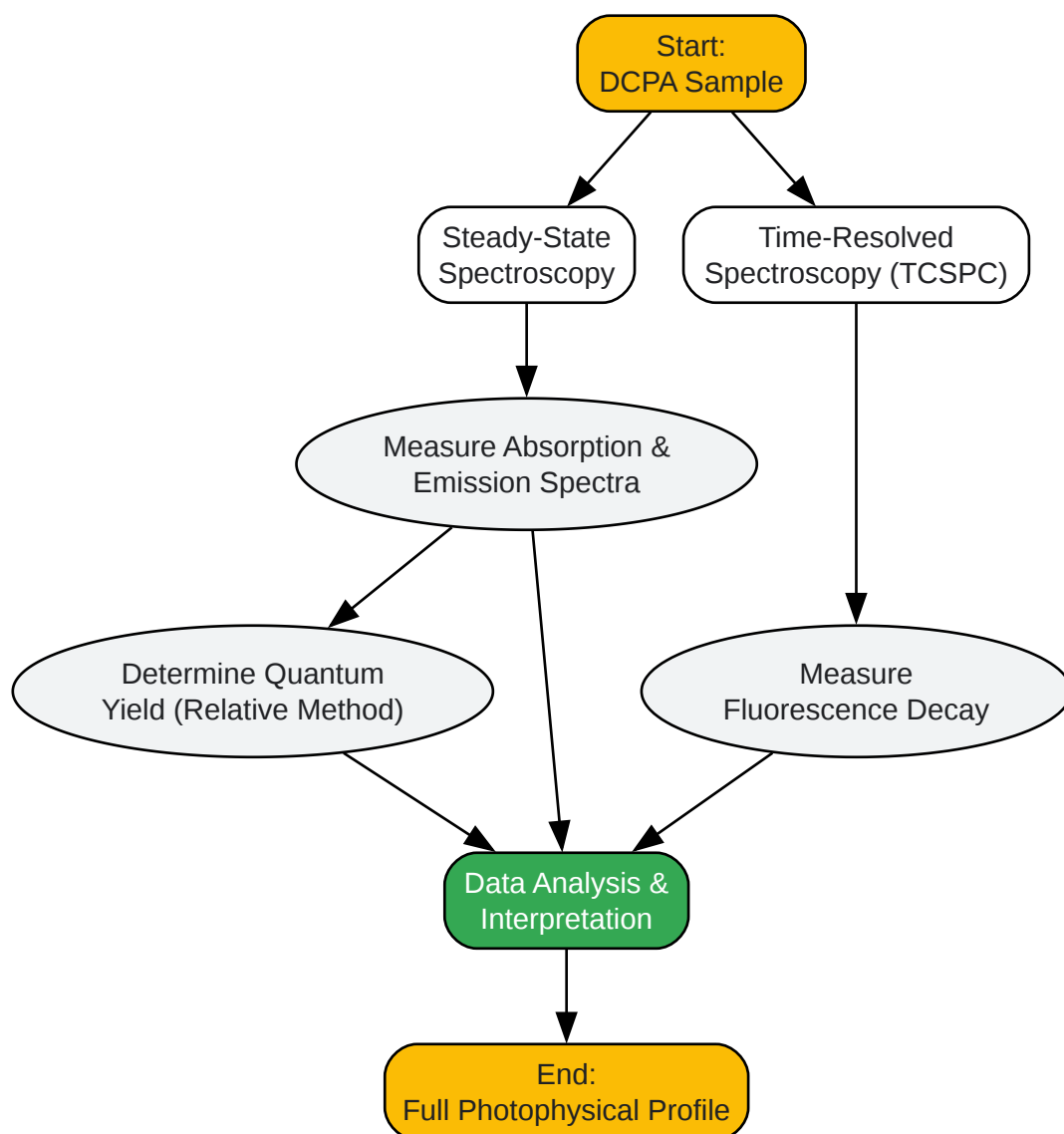
Absorption and Emission Spectra

Like many anthracene derivatives, DCPA absorbs light in the near-ultraviolet range and emits it in the blue visible region of the electromagnetic spectrum.[6]

- **Absorption (Excitation):** The absorption spectrum of DCPA typically exhibits a well-defined vibronic structure, which is characteristic of rigid aromatic molecules. The maximum absorption wavelength (λ_{abs}) is generally found between 350 nm and 420 nm, depending on the solvent environment.[6] This absorption corresponds to the transition from the ground electronic state (S_0) to the first excited singlet state (S_1).
- **Emission (Fluorescence):** Upon excitation, the molecule relaxes to the lowest vibrational level of the S_1 state and then returns to the ground state by emitting a photon. This fluorescence is characterized by an emission spectrum that is often a mirror image of the absorption spectrum. The emission maximum (λ_{em}) for DCPA derivatives is typically observed in the 420 nm to 450 nm range, resulting in a distinct blue fluorescence.[7][8][9]
- **Stokes Shift:** The energy difference between the absorption and emission maxima is known as the Stokes shift.[10] For 9,10-disubstituted anthracenes, this shift is typically moderate and reflects the structural relaxation that occurs in the excited state before emission.

The relationship between these core photophysical processes can be visualized as follows:





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